![molecular formula C18H23F2N3O3 B5658909 (1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5658909.png)
(1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo nonane derivatives, akin to the compound , typically involves intricate organic synthesis routes. These processes often include the formation of the bicyclic structure, introduction of the difluoromethoxy benzoyl group, and the incorporation of N,N-dimethyl carboxamide functionalities. A comprehensive study on similar amides derived from diazabicyclo nonane carboxamides has been conducted, showcasing the synthetic routes and the structural conformations through spectroscopy and molecular modeling techniques (Fernández et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography, revealing non-distorted chair-chair conformations and detailing the spatial arrangement of functional groups. For instance, the structural and conformational study of similar amides provides insights into the molecular geometry and confirms the stability of the chair-chair conformation in solution (Fernández et al., 1992).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives undergo a variety of chemical reactions, including acetylations, halogenations, and nucleophilic substitutions, which modify their chemical properties significantly. The transformations of such compounds have been explored, highlighting the reactivity of different functional groups under various conditions (Nikit-skaya et al., 1970).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds. Studies on similar structures have determined these physical properties through experimental methods, aiding in the characterization and application of these compounds (Nikit-skaya et al., 1965).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications. The study of diazabicyclo nonane scaffolds, for instance, has provided valuable insights into their interactions with nicotinic acetylcholine receptors, demonstrating the impact of different hydrogen bond acceptor systems on chemical properties (Eibl et al., 2013).
properties
IUPAC Name |
(1R,5R)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O3/c1-21(2)18(25)22-9-12-3-6-14(11-22)23(10-12)16(24)13-4-7-15(8-5-13)26-17(19)20/h4-5,7-8,12,14,17H,3,6,9-11H2,1-2H3/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQAAPQNGPFFIJ-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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